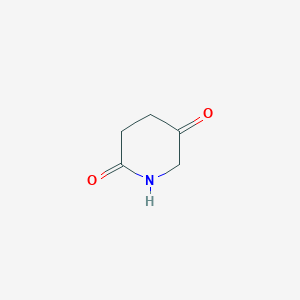

2,5-Piperidinedione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

piperidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c7-4-1-2-5(8)6-3-4/h1-3H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZVBOAABXHPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336463 | |

| Record name | 2,5-Piperidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52065-78-8 | |

| Record name | 2,5-Piperidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,5-piperidinedione chemical properties and structure

An In-Depth Technical Guide to 2,5-Piperidinedione: Structure, Properties, and Comparative Analysis with the Glutarimide Scaffold

Introduction

The piperidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of pharmaceutical agents due to its favorable physicochemical properties and synthetic tractability.[1][2] When functionalized with ketone groups, it forms piperidinediones, a class of compounds with significant biological and synthetic relevance. Among these, the isomers of piperidinedione, particularly the 2,6- and 2,5-isomers, exhibit distinct chemical characteristics and divergent roles in drug discovery.

This guide provides a detailed technical overview of This compound , focusing on its chemical structure, properties, and synthesis.[3] Recognizing the profound impact of its isomer, 2,6-piperidinedione (glutarimide) , on modern pharmacology—most notably as the core of Immunomodulatory Imide Drugs (IMiDs®) like thalidomide and lenalidomide—this document also presents a comparative analysis.[4][5] This dual focus aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the this compound core while contextualizing its properties against its more prominent and pharmacologically significant counterpart.

Part 1: The Core Directive on this compound

While less explored in pharmaceutical literature than its 2,6-isomer, this compound represents a versatile synthetic intermediate. Its structure, featuring an amide within a six-membered ring (a lactam) and an adjacent ketone, offers unique reactivity for further chemical elaboration.

Chemical Structure and Properties

This compound is a heterocyclic compound with the chemical formula C₅H₇NO₂.[3] The core structure consists of a piperidine ring with carbonyl groups at the C2 and C5 positions. This arrangement results in an α-amino ketone moiety within a lactam framework.

// Define nodes for atoms N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.2,0.6!"]; C3 [label="C", pos="-1.2,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.2,-0.6!"]; C6 [label="C", pos="1.2,0.6!"]; O2 [label="O", pos="-2.2,1.1!"]; O5 [label="O", pos="2.2,-1.1!"]; H_N [label="H", pos="0,1.9!"];

// Define bonds C2 -- N1; N1 -- C6; C6 -- C5; C5 -- C4; C4 -- C3; C3 -- C2; C2 -- O2 [style=double]; C5 -- O5 [style=double]; N1 -- H_N; } enddot Caption: Chemical structure of this compound.

The physical and chemical properties of this compound are summarized in the table below, with comparative data for the 2,6-isomer (glutarimide).

| Property | This compound | 2,6-Piperidinedione (Glutarimide) | Reference |

| IUPAC Name | piperidine-2,5-dione | piperidine-2,6-dione | [3][4] |

| Molecular Formula | C₅H₇NO₂ | C₅H₇NO₂ | [4][6] |

| Molar Mass | 113.11 g/mol | 113.11 g/mol | [4][6] |

| Appearance | Solid | White crystalline powder | [4] |

| Melting Point | Not specified | 155-157 °C | [6][7] |

| Solubility | Not specified | Soluble in water, ethanol, acetone | [4][7] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from aminoglutaric acid. The key final step involves the oxidation of a 5-hydroxy-2-piperidone intermediate.[8]

This protocol outlines the laboratory-scale synthesis of this compound from its hydroxylated precursor.

Materials:

-

5-hydroxy-2-piperidone (precursor)

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Methanol

-

Silica gel for column chromatography

-

Nitrogen gas supply

-

Standard laboratory glassware and filtration apparatus

Step-by-Step Methodology:

-

Reaction Setup: Disperse 6 g of 5-hydroxy-2-piperidone in anhydrous dichloromethane (DCM) in a round-bottom flask at room temperature.[8]

-

Inert Atmosphere: Purge the flask with nitrogen gas to establish an inert atmosphere, preventing side reactions with atmospheric moisture and oxygen.

-

Addition of Oxidant: Add Dess-Martin periodinane to the suspension. The molar ratio should be optimized, typically starting with a slight excess of DMP (e.g., 1.1 to 1.5 equivalents) relative to the starting alcohol.

-

Reaction: Allow the reaction to proceed at room temperature overnight under nitrogen protection with continuous stirring.[8]

-

Work-up and Filtration: Upon completion, filter the reaction mixture directly to remove insoluble by-products. Wash the filter cake with approximately 50 mL of methanol to ensure complete recovery of the product.[8]

-

Concentration: Concentrate the filtrate by rotary evaporation to remove the solvents.[8]

-

Purification: Mix the concentrated residue with 30 g of silica gel and purify by column chromatography. Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product fractions.[8]

-

Final Product Isolation: Concentrate the purified fractions. Add 20 mL of DCM to precipitate the solid product. Filter, wash the filter cake, and dry to yield this compound.[8]

Part 2: The Glutarimide (2,6-Piperidinedione) Scaffold: A Comparative Overview

In sharp contrast to the 2,5-isomer, glutarimide (2,6-piperidinedione) is one of the most significant scaffolds in modern medicinal chemistry. Its importance stems from its role as the cornerstone of Immunomodulatory Imide Drugs (IMiDs®), a class of therapeutics that has revolutionized the treatment of certain cancers, particularly multiple myeloma.[9][10]

Synthesis and Reactivity

Glutarimide is readily synthesized by heating glutaric acid with ammonia, which forms the ammonium salt, followed by dehydration to close the imide ring.[4][11] This straightforward synthesis contributes to its widespread use.

The reactivity of the glutarimide ring is centered on three key positions:

-

The Imide Nitrogen: The N-H proton is acidic and can be deprotonated, allowing for N-alkylation or N-arylation. This is a critical handle for attaching the glutarimide moiety to other molecular fragments.[12]

-

The α-Carbons (C3 and C5): The protons on the carbons adjacent to the carbonyl groups are acidic and can be removed by a suitable base, creating a nucleophilic enolate for subsequent reactions.

-

The Carbonyl Groups: These can undergo standard carbonyl chemistry, though they are less reactive than ketones due to the resonance delocalization of the nitrogen lone pair.

Pharmacological Significance: The Cereblon (CRBN) Ligands

The pharmacological relevance of glutarimide exploded with the discovery that thalidomide exerts its therapeutic (and teratogenic) effects by binding to a protein called Cereblon (CRBN) .[5] CRBN is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex (CRL4).[4][13]

Mechanism of Action:

-

Binding: The glutarimide moiety of drugs like thalidomide and lenalidomide binds directly to CRBN.[12]

-

Conformational Change: This binding event alters the substrate specificity of the CRL4-CRBN complex.

-

Neosubstrate Recruitment: The drug acts as a "molecular glue," recruiting new proteins (neosubstrates) to the E3 ligase complex that would not normally be targeted.

-

Ubiquitination and Degradation: The CRL4-CRBN complex polyubiquitinates the recruited neosubstrate.

-

Proteasomal Degradation: The tagged neosubstrate is then recognized and degraded by the proteasome.

In multiple myeloma, lenalidomide promotes the degradation of two lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), leading to downstream anti-cancer effects.[5] This mechanism of targeted protein degradation has opened up a new field of drug discovery known as PROTACs (Proteolysis-Targeting Chimeras), where the glutarimide scaffold is frequently used as the CRBN-binding ligand.[13]

Conclusion

The piperidinedione scaffold encompasses isomers with markedly different profiles in chemical and pharmaceutical science. This compound , the primary subject of this guide, serves as a valuable synthetic building block, with a structure amenable to diverse chemical transformations. Its synthesis and reactivity provide a platform for creating novel molecular architectures.

In contrast, 2,6-piperidinedione (glutarimide) holds a position of exceptional importance in drug discovery. Its ability to function as a molecular glue by binding to the E3 ligase receptor Cereblon has not only produced powerful anticancer therapies like lenalidomide but has also catalyzed the development of the entire field of targeted protein degradation. For researchers in drug development, understanding the distinct properties and synthetic accessibility of both isomers is crucial for leveraging this versatile heterocyclic core in future innovations.

References

- 1. mdpi.com [mdpi.com]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. This compound | C5H7NO2 | CID 533930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Glutarimide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. Glutarimide CAS#: 1121-89-7 [m.chemicalbook.com]

- 8. This compound | 52065-78-8 [chemicalbook.com]

- 9. Thalidomide and lenalidomide: Mechanism-based potential drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lenalidomide: a synthetic compound with an evolving role in cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glutarimide: Synthesis and derivatives_Chemicalbook [chemicalbook.com]

- 12. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Glutarimide Scaffold: A Cornerstone of Modern Medicinal Chemistry and Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The glutarimide scaffold, a six-membered piperidine-2,6-dione ring system, has evolved from a simple heterocyclic compound into a privileged structure in medicinal chemistry.[1][2] Its journey from the heart of the controversial drug thalidomide to the cornerstone of targeted protein degradation exemplifies the transformative power of understanding drug mechanisms.[1][3] This guide provides a comprehensive technical overview of the glutarimide scaffold, delving into its synthesis, mechanism of action, therapeutic applications, and its pivotal role in the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

The Chemistry of the Glutarimide Scaffold: Synthesis and Diversification

The glutarimide ring is a versatile scaffold amenable to a wide range of chemical modifications, allowing for the fine-tuning of its pharmacological properties.[2][4] The synthesis of glutarimide derivatives can be broadly categorized into late-stage cyclization strategies and the functionalization of a pre-existing glutarimide core.[5]

Recent advances have focused on developing efficient and scalable synthetic methodologies to accelerate the discovery of new glutarimide-based therapeutics.[5][6][7] These include modern one-electron transformations like metal-catalyzed reductive couplings and electro/photocatalytic couplings, as well as optimized two-electron transformations such as Suzuki-Miyaura and Buchwald-Hartwig couplings tailored for glutarimide-containing substrates.[5][6]

Representative Synthetic Protocol: Synthesis of a Phenyl-Substituted Glutarimide Derivative

This protocol outlines a general method for the synthesis of phenyl-substituted glutarimide derivatives, which can serve as precursors for more complex molecules. The strategy involves a Michael addition followed by cyclization.[5]

Step 1: Michael Addition

-

To a solution of a substituted phenylacetonitrile (1.0 eq) in a suitable solvent such as ethanol, add a base like sodium ethoxide (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add an acrylate derivative (e.g., ethyl acrylate) (1.2 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyano-phenylbutanoate intermediate.

Step 2: Cyclization

-

Subject the crude cyano-phenylbutanoate intermediate to acidic or basic hydrolysis to convert the nitrile and ester groups to carboxylic acids.

-

Heat the resulting dicarboxylic acid with urea or another source of ammonia at high temperature to effect cyclization to the glutarimide ring.

-

Purify the final phenyl-substituted glutarimide product by column chromatography or recrystallization.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The pharmacological significance of the glutarimide scaffold skyrocketed with the discovery that it acts as a molecular glue, mediating the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and specific target proteins, known as neosubstrates.[8][9][10][11] This induced proximity leads to the ubiquitination and subsequent degradation of the neosubstrate by the proteasome.[6][8]

The glutarimide moiety of drugs like thalidomide, lenalidomide, and pomalidomide fits into a binding pocket on Cereblon.[12][13] This binding event alters the substrate specificity of the CRL4-CRBN E3 ligase complex, enabling it to recognize and ubiquitinate proteins that it would not normally interact with.[8]

Caption: Mechanism of action of glutarimide-based molecular glues.

Therapeutic Applications of Glutarimide-Based Drugs

Immunomodulatory Drugs (IMiDs)

The most prominent class of drugs featuring the glutarimide scaffold are the Immunomodulatory Drugs (IMiDs), which include thalidomide, lenalidomide, and pomalidomide.[9][14] These drugs have revolutionized the treatment of multiple myeloma and other hematological malignancies.[][16][17]

The anti-cancer effects of IMiDs are primarily attributed to the CRBN-mediated degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of multiple myeloma cells.[8][10] In addition to their direct anti-tumor activity, IMiDs also exhibit immunomodulatory effects, such as enhancing T-cell and NK-cell activity, and anti-angiogenic properties.[9][14][16]

| Drug | Key Neosubstrates | Primary Indications |

| Thalidomide | IKZF1, IKZF3 | Multiple Myeloma, Erythema Nodosum Leprosum |

| Lenalidomide | IKZF1, IKZF3, CK1α | Multiple Myeloma, Myelodysplastic Syndromes |

| Pomalidomide | IKZF1, IKZF3 | Multiple Myeloma |

Beyond Cancer: Other Therapeutic Avenues

The unique mechanism of action of glutarimide derivatives has spurred interest in their potential for treating a range of other diseases. For instance, some glutarimide-containing compounds have been investigated for their antiviral and antibacterial activities.[18][19] Additionally, the glutarimide scaffold is being explored in the context of neurodegenerative diseases and other conditions where targeted protein degradation could be beneficial.[20][21]

The Glutarimide Scaffold in Proteolysis Targeting Chimeras (PROTACs)

The ability of the glutarimide scaffold to recruit Cereblon has made it a crucial component in the design of Proteolysis Targeting Chimeras (PROTACs).[22][23] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ligase (such as a glutarimide derivative for CRBN), and a linker connecting the two.[23][24]

By simultaneously binding to the target protein and the E3 ligase, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and degradation of the target protein.[25] The glutarimide moiety's favorable physicochemical properties, such as low molecular weight, contribute to the development of more "drug-like" PROTACs.[6]

Sources

- 1. Glutarimide - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Thalidomide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. grant.rscf.ru [grant.rscf.ru]

- 11. researchgate.net [researchgate.net]

- 12. The E3 ligase adapter cereblon targets the C-terminal cyclic imide degron - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. tandfonline.com [tandfonline.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Synthesis and antiviral activities of synthetic glutarimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. What is Histamine glutarimide used for? [synapse.patsnap.com]

- 21. DTCM-glutarimide Delays Growth and Radiosensitizes Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]

A Senior Scientist's Guide to the Spectroscopic Elucidation of 2,5-Piperidinedione

Abstract

This technical guide provides an in-depth analysis of 2,5-piperidinedione, a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry.[1][2] From the perspective of a senior application scientist, this document details the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural confirmation of this molecule. The guide emphasizes not only the interpretation of spectral data but also the underlying principles and experimental considerations that ensure data integrity and reliability. Detailed, field-tested protocols are provided for each analytical technique, alongside a discussion of the characteristic spectral features that define the this compound scaffold. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of modern spectroscopic techniques for the characterization of small organic molecules.

Introduction: The Significance of this compound

This compound, a dicarboximide member, is a pivotal structural motif found in a variety of biologically active compounds.[3] Its rigid, cyclic structure serves as a scaffold in the design of novel therapeutics and functional organic materials. Given its role as a key intermediate, the ability to unequivocally confirm its structure and purity is paramount.[1][2] This guide provides a comprehensive walkthrough of the essential spectroscopic techniques—NMR, IR, and MS—employed to achieve this. By integrating data from these orthogonal methods, we can construct a complete and validated profile of the molecule, ensuring its identity before its use in further synthetic or biological applications.

Analytical Workflow for Structural Elucidation

The process of structural confirmation is a systematic workflow. It begins with sample preparation, followed by data acquisition using multiple spectroscopic techniques, and culminates in the integrated interpretation of the collected data. This multi-faceted approach ensures a high degree of confidence in the final structural assignment.

Sources

A Technical Guide to Natural Products Containing the 2,5-Piperidinedione Moiety

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Glutarimide Core - A Privileged Scaffold in Nature and Medicine

The 2,5-piperidinedione, commonly known as the glutarimide moiety, is a six-membered heterocyclic scaffold of significant interest in chemical biology and drug discovery. Its presence in both natural products and synthetic pharmaceuticals has cemented its status as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. While the synthetic glutarimide thalidomide is infamous for its teratogenic effects, its re-emergence as a powerful immunomodulatory and anticancer agent has spurred a renaissance in the study of this chemical class.[1][2] The discovery that thalidomide and its analogs (IMiDs®) function as "molecular glues" by binding to the E3 ubiquitin ligase substrate receptor cereblon (CRBN) has provided a mechanistic roadmap for understanding their profound biological effects.[2]

Nature, however, has long utilized the glutarimide core. Microorganisms, particularly from the phylum Actinobacteria (e.g., Streptomyces species) and bacteria like Burkholderia, produce a diverse array of glutarimide-containing polyketides.[3][4][5] These natural products exhibit a remarkable range of biological activities, including potent antifungal, antibiotic, and antitumor properties.[3][5][6] This guide provides a technical overview of the major classes of these natural products, their biosynthesis, strategies for their isolation and characterization, and their mechanisms of action, with a focus on their potential in therapeutic development.

Chapter 1: Major Classes of Glutarimide-Containing Natural Products

The glutarimide moiety is typically attached to a complex polyketide-derived chain, leading to significant structural diversity and a broad spectrum of biological activities. These compounds are predominantly isolated from microbial fermentations.

The Migrastatin Family: Inhibitors of Cancer Metastasis

Migrastatin, first isolated from Streptomyces, is a 12-membered macrolide with a glutarimide side chain.[7][8] It is renowned for its ability to inhibit the migration and invasion of metastatic tumor cells.[7][8] Subsequent research by Danishefsky and others revealed, quite surprisingly, that simplified synthetic analogs lacking the glutarimide side chain, known as the "migrastatin core," were up to 1000 times more potent as migration inhibitors.[9][10] This discovery underscored the importance of the macrolide core in this specific activity while highlighting the modular nature of these natural products.

Glutarimide Antibiotics: Cycloheximide and Streptimidones

This is a large and historically significant class of compounds.

-

Cycloheximide: One of the most well-known glutarimide natural products, it inhibits protein synthesis in eukaryotes by interfering with the 60S ribosomal subunit, making it a powerful, albeit non-selective, antifungal agent and a widely used tool in cell biology research.[3]

-

9-Methylstreptimidone: Isolated from Streptomyces species, this compound and its derivatives exhibit moderate cytotoxic and antifungal activities.[3][4]

Recently Discovered Glutarimides: Gladiostatin

Driven by genome mining techniques, recent discoveries have expanded the glutarimide family beyond traditional Streptomyces sources. Gladiostatin, isolated from the cystic fibrosis-associated bacterium Burkholderia gladioli, is a novel glutarimide polyketide.[3][11] It features an unusual 2-acyl-3-hydroxy-4-methylbutenolide moiety and exhibits promising cytotoxic activity against several human cancer cell lines.[3][11]

The following table summarizes key examples of this natural product class.

| Compound Family | Representative Compound | Producing Organism | Key Biological Activity | References |

| Migrastatins | Migrastatin | Streptomyces sp. | Anti-metastatic, cell migration inhibition | [7][8] |

| Streptimidones | 9-Methylstreptimidone | Streptomyces sp. HS-NF-780 | Antifungal, Cytotoxic | [3][4] |

| Cycloheximides | Cycloheximide | Streptomyces griseus | Antifungal, Protein synthesis inhibition | [3] |

| Gladiostatins | Gladiostatin | Burkholderia gladioli | Anticancer, Cell migration inhibition | [3][11] |

| Marine-Derived | Streptoglutarimide H | Streptomyces sp. ZZ741 (marine) | Antiproliferative (Lung Cancer) | [12][13] |

Chapter 2: Biosynthesis via Trans-AT Polyketide Synthases

The biosynthesis of glutarimide-containing natural products is a fascinating example of modular enzymatic machinery. The core structures are assembled by Type I Polyketide Synthases (PKSs), specifically the trans-AT PKSs.[6]

The formation of the conserved glutarimide ring itself is a key step, generally involving three conserved genes that encode an acyltransferase (AT), an acyl carrier protein (ACP), and an asparagine synthetase homolog.[6] This machinery facilitates a Michael-type vinylogous addition of a malonyl unit, followed by cyclization to form the piperidinedione ring.[6] This glutarimide starter unit is then passed to the main PKS assembly line, which extends the polyketide chain through successive condensation reactions.

A notable feature in the biosynthesis of compounds like gladiostatin is the unusual chain release mechanism. Instead of a typical thioesterase (TE) domain, an A-factor synthase (AfsA)-like domain catalyzes the release, leading to the formation of a distinct butenolide moiety.[3][11] This discovery highlights the evolutionary diversification of PKS pathways.

Chapter 3: Isolation and Structural Elucidation Protocol

The isolation of piperidinedione natural products from microbial sources follows a well-established workflow in natural products chemistry. The following protocol is a generalized, self-validating system for researchers.

Step-by-Step Experimental Protocol

Objective: To isolate and purify a glutarimide-containing metabolite from a liquid culture of a producing microorganism (e.g., Streptomyces sp.).

1. Fermentation and Extraction:

- Rationale: The first step is to cultivate the microorganism under conditions that promote the production of the desired secondary metabolites. Subsequently, the metabolites must be efficiently extracted from the culture broth and/or mycelia.

- Protocol:

- Inoculate a suitable production medium (e.g., ISP2 broth) with a seed culture of the producing strain. Ferment for 5-10 days at 28-30°C with shaking (200 rpm).

- Monitor production by taking small aliquots, extracting with ethyl acetate (EtOAc), and analyzing via Thin Layer Chromatography (TLC) or LC-MS.

- Harvest the culture. Separate the supernatant from the mycelia by centrifugation or filtration.

- Extract the supernatant 2-3 times with an equal volume of a water-immiscible organic solvent like EtOAc.[14] The choice of EtOAc is strategic; its polarity is well-suited for extracting moderately polar compounds like glutarimides while leaving behind highly polar media components.

- Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield a crude extract.

2. Chromatographic Fractionation:

- Rationale: The crude extract is a complex mixture. Multi-stage chromatography is required to separate compounds based on their physicochemical properties (e.g., polarity, size).

- Protocol:

- Subject the crude extract to Vacuum Liquid Chromatography (VLC) or Flash Column Chromatography on silica gel. Elute with a stepwise gradient of increasing polarity, typically starting with hexane and progressing to EtOAc and then methanol (MeOH).

- Collect fractions and analyze each by TLC. Pool fractions with similar TLC profiles. This step serves as the first level of purification and validation.

- Subject the bioactive fractions to further separation using Sephadex LH-20 size-exclusion chromatography, eluting with MeOH. This step separates compounds by size and removes polymeric material.

- The final purification step almost invariably requires High-Performance Liquid Chromatography (HPLC), typically on a C18 reversed-phase column with a water/acetonitrile or water/MeOH gradient. Monitor the eluent with a UV detector.

3. Structure Elucidation:

- Rationale: Once a pure compound is isolated, its chemical structure must be determined using a combination of spectroscopic techniques.

- Protocol:

- Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (e.g., via ESI-Q-TOF-MS) to determine the exact mass and calculate the molecular formula.[4][15]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the cornerstone of structure elucidation.[15]

Dissolve the pure compound (~1-5 mg) in a deuterated solvent (e.g., CDCl₃, CD₃OD).

Acquire ¹H NMR to identify proton environments. The glutarimide protons typically appear as complex multiplets in the 2.0-3.0 ppm region. The NH proton is often a broad singlet around 8.0 ppm.

Acquire ¹³C NMR and DEPT to determine the number and type of carbon atoms (CH₃, CH₂, CH, C). The two carbonyl carbons of the glutarimide ring are highly characteristic, appearing far downfield (~170-175 ppm).

Acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish connectivity. HMBC is particularly crucial for connecting the side chain to the glutarimide core through correlations from protons on the side chain to the glutarimide carbonyl carbons.[15]

General workflow for isolation and structure elucidation. Chapter 4: Biological Activity and Therapeutic Potential

The therapeutic potential of glutarimide natural products is vast, primarily revolving around their anticancer and immunomodulatory activities.

Anti-Metastatic Activity: Targeting the Cytoskeleton

The migrastatin family provides a compelling case study for targeted anti-metastatic therapy. Tumor metastasis is a primary cause of cancer-related mortality, making inhibitors of this process highly sought after.[8] Migrastatin and its potent synthetic analogues (like macroketone) function by directly targeting fascin , an actin-bundling protein.[7][8]

-

Mechanism of Action: Fascin is crucial for forming filopodia and invadopodia, cellular protrusions that are essential for cell migration and invasion. By binding to one of the actin-binding sites on fascin, migrastatin analogues inhibit its bundling activity.[7][8] This disrupts the integrity of these migratory structures, effectively immobilizing the cancer cells. This mechanism presents a novel strategy for cancer treatment, targeting the cell's migratory machinery rather than inducing cytotoxicity.[7]

Antiproliferative and Cytotoxic Activity

Many glutarimide-containing compounds exhibit potent antiproliferative activity against cancer cells.[12][16][17] For example, the marine-derived Streptoglutarimide H inhibits the proliferation of lung cancer cells through multiple mechanisms.[12][13] It downregulates key proteins involved in the cell cycle and nucleotide synthesis, leading to a G0/G1 phase block.[12] Furthermore, it inhibits glycolysis and reduces the expression of the crucial cancer transcription factor c-Myc and the deubiquitinase USP28, which has been identified as a promising therapeutic target.[12]

The Cereblon Connection: A Unifying Hypothesis?

The discovery of cereblon (CRBN) as the target for thalidomide provides a powerful lens through which to view the activity of its natural product cousins.[2] The glutarimide ring is essential for binding to the thalidomide-binding pocket of CRBN.[2][18] This binding event recruits neosubstrate proteins to the E3 ligase complex, leading to their ubiquitination and subsequent proteasomal degradation. It is plausible that some glutarimide natural products may exert their effects, at least in part, by hijacking this same CRBN pathway. Investigating the interaction between natural glutarimides and CRBN is a fertile area for future research and could explain the diverse immunomodulatory and anticancer effects observed across the class.

Chapter 5: Future Perspectives

The study of natural products containing the this compound moiety stands at an exciting crossroads of genomics, chemical synthesis, and molecular biology.

-

Genome Mining and Heterologous Expression: Advances in sequencing and bioinformatics will continue to uncover novel biosynthetic gene clusters encoding for new glutarimide structures from underexplored microbial sources, including marine and symbiotic bacteria.[3][6] Activating these "silent" gene clusters through heterologous expression will be a key strategy for discovery.[6]

-

Target Identification and Mechanistic Studies: While the targets for some compounds like migrastatin are known, the molecular targets for most glutarimide natural products remain to be discovered. Elucidating whether these compounds engage CRBN or act via novel mechanisms is a high-priority research question.

-

Medicinal Chemistry and Diverted Total Synthesis: The story of migrastatin demonstrates the power of chemical synthesis to create analogues with dramatically improved potency.[9][10] Applying diverted total synthesis and creating focused libraries based on natural product scaffolds will be crucial for developing clinical candidates with optimized potency, selectivity, and pharmacokinetic properties.

The glutarimide core is a testament to nature's ingenuity as a master chemist. By continuing to explore its natural diversity and understand its molecular interactions, the scientific community is poised to translate these fascinating molecules into the next generation of therapeutics.

References

-

Le, J., et al. (2010). Migrastatin analogues target fascin to block tumour metastasis. Nature, 464(7291), 1062–1066. Available at: [Link]

-

Gaul, C., et al. (2004). The Migrastatin Family: Discovery of Potent Cell Migration Inhibitors by Chemical Synthesis. Journal of the American Chemical Society, 126(36), 11326–11337. Available at: [Link]

-

Le, J., et al. (2010). Migrastatin Analogues Target Fascin to Block Tumor Metastasis. Nature, 464(7291), 1062-1066. Available at: [Link]

-

Awodi, E. J., et al. (2020). Genomics-Driven Discovery of a Novel Glutarimide Antibiotic from Burkholderia gladioli Reveals an Unusual Polyketide Synthase Chain Release Mechanism. Angewandte Chemie International Edition, 59(52), 23731-23737. Available at: [Link]

-

Conde, R., et al. (2021). The Therapeutic Potential of Migrastatin-Core Analogs for the Treatment of Metastatic Cancer. Molecules, 26(11), 3379. Available at: [Link]

-

Xie, Y., et al. (2023). The Genomic-Driven Discovery of Glutarimide-Containing Derivatives from Burkholderia gladioli. Marine Drugs, 21(10), 523. Available at: [Link]

-

Liu, Z., et al. (2019). Two new glutarimide antibiotics from Streptomyces sp. HS-NF-780. The Journal of Antibiotics, 72, 269–272. Available at: [Link]

-

Awodi, E. J., et al. (2020). Genomics-Driven Discovery of a Novel Glutarimide Antibiotic from Burkholderia gladioli Reveals an Unusual Polyketide Synthase Chain Release Mechanism. Angewandte Chemie (International ed. in English), 59(52), 23731–23737. Available at: [Link]

-

Gao, H., et al. (2019). Antiproliferative Activity and Potential Mechanism of Marine-Sourced Streptoglutarimide H against Lung Cancer Cells. Marine Drugs, 17(12), 677. Available at: [Link]

-

Anonymous. Isomigrastatin. Wikipedia. Available at: [Link]

-

Otani, T., et al. (1989). New glutarimide antibiotics, S-632-B1 and B2. II. Isolation, physico-chemical properties and chemical structure. The Journal of Antibiotics, 42(5), 654–661. Available at: [Link]

-

Chen, Y., et al. (2018). Novel piperazinediones as antitumor agents. European Journal of Medicinal Chemistry, 157, 145-155. Available at: [Link]

-

Otani, T., et al. (1989). New glutarimide antibiotics, S-632-B1 and B2. I. Taxonomy of producing strain, fermentation and biological properties. The Journal of Antibiotics, 42(5), 647–653. Available at: [Link]

-

Logvinov, I. A., et al. (2024). Conjugates of 3,5-Bis(arylidene)-4-piperidone and Sesquiterpene Lactones Have an Antitumor Effect via Resetting the Metabolic Phenotype of Cancer Cells. International Journal of Molecular Sciences, 25(12), 6439. Available at: [Link]

-

Gao, H., et al. (2019). Antiproliferative Activity and Potential Mechanism of Marine-Sourced Streptoglutarimide H against Lung Cancer Cells. Marine Drugs, 17(12), 677. Available at: [Link]

-

Zhang, H., et al. (2023). Isolation and total synthesis of dysidone A: a new piperidone alkaloid from the marine sponge Dysidea sp. RSC Advances, 13(44), 31221–31224. Available at: [Link]

-

Ji, X. Y., et al. (2010). Synthesis and antiviral activities of synthetic glutarimide derivatives. Chemical & Pharmaceutical Bulletin, 58(11), 1436–1441. Available at: [Link]

-

Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 871554. Available at: [Link]

-

Glisic, B. D., & Djuran, M. I. (2014). Antiproliferative and antibacterial activity of some glutarimide derivatives. Journal of the Serbian Chemical Society, 79(10), 1269-1278. Available at: [Link]

-

Various Authors. (2017). Representative 2-substituted piperidine containing natural products. ResearchGate. Available at: [Link]

-

Hanif, N., et al. (2023). Structures of marine piperidine alkaloids from Indonesian waters found from 1990 to 2023. ResearchGate. Available at: [Link]

-

Wagner, R. D., et al. (1993). Antitumor activity of a piperidine phospholipid. Journal of Medicinal Chemistry, 36(5), 595–601. Available at: [Link]

-

Silva, L. H., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. ResearchGate. Available at: [Link]

-

Hansen, M. F., et al. (2020). Phidianidine A and Synthetic Analogues as Naturally Inspired Marine Antifoulants. Marine Drugs, 18(12), 597. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Piperazinedione. PubChem Compound Database. Available at: [Link]

-

Tesso, H. (2005). Isolation and Structure Elucidation of Natural Products from Plants. Dissertation, University of Hamburg. Available at: [Link]

-

Gawas, D. P., et al. (2020). Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. The Journal of Organic Chemistry, 85(16), 10583–10596. Available at: [Link]

-

Adams, J. J., et al. (2024). Direct-to-Biology Enabled Molecular Glue Discovery. Journal of the American Chemical Society. Available at: [Link]

-

Various Authors. (n.d.). Special Issue : Isolation, Structure Elucidation and Biological Activity of Natural Products. Molecules. Available at: [Link]

-

Tserennadmid, R., et al. (2021). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Scientific Reports, 11(1), 1836. Available at: [Link]

-

Wulsten, F., et al. (2004). Synthesis and immunological activity of water-soluble thalidomide prodrugs. Bioorganic & Medicinal Chemistry, 12(8), 1815–1825. Available at: [Link]

-

Morris, J. C., & Phillips, A. J. (2009). Marine natural products: synthetic aspects. Natural Product Reports, 26(2), 245–265. Available at: [Link]

-

Le, T. N., et al. (2020). Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs. Molecules, 25(23), 5727. Available at: [Link]

-

El-Kashef, D., & El-Sabbagh, N. (2022). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Molecules, 27(21), 7578. Available at: [Link]

-

Sicker, D., et al. (2019). Natural products : isolation, structure elucidation, history. Wiley-VCH. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

- Kabir, F., et al. (2025). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. ACS Chemical Biology.

-

Sebe, I., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6466. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genomics‐Driven Discovery of a Novel Glutarimide Antibiotic from Burkholderia gladioli Reveals an Unusual Polyketide Synthase Chain Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two new glutarimide antibiotics from Streptomyces sp. HS-NF-780 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New glutarimide antibiotics, S-632-B1 and B2. I. Taxonomy of producing strain, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Migrastatin analogues target fascin to block tumour metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Migrastatin Analogues Target Fascin to Block Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Genomics-Driven Discovery of a Novel Glutarimide Antibiotic from Burkholderia gladioli Reveals an Unusual Polyketide Synthase Chain Release Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiproliferative Activity and Potential Mechanism of Marine-Sourced Streptoglutarimide H against Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiproliferative Activity and Potential Mechanism of Marine-Sourced Streptoglutarimide H against Lung Cancer Cells [mdpi.com]

- 14. New glutarimide antibiotics, S-632-B1 and B2. II. Isolation, physico-chemical properties and chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel piperazinediones as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Conjugates of 3,5-Bis(arylidene)-4-piperidone and Sesquiterpene Lactones Have an Antitumor Effect via Resetting the Metabolic Phenotype of Cancer Cells [mdpi.com]

- 18. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide | CoLab [colab.ws]

Foreword: The Strategic Importance of Physicochemical Characterization

An In-Depth Technical Guide to the Solubility and Stability of 2,5-Piperidinedione

In the landscape of modern drug discovery, the piperidine ring is considered a privileged scaffold, a structural motif frequently found in pharmaceuticals due to its favorable pharmacological and pharmacokinetic properties.[1][2][3] The derivative, this compound, represents a versatile synthetic intermediate with significant potential in the construction of novel bioactive molecules.[4][5] However, the transition from a promising chemical entity to a viable drug candidate is contingent upon a rigorous understanding of its fundamental physicochemical properties. Solubility and stability are not mere data points; they are the bedrock upon which successful formulation, accurate bioassay development, and ultimately, clinical efficacy are built.

This guide provides a comprehensive technical framework for characterizing the solubility and stability of this compound. We will move beyond theoretical discussions to provide field-proven, self-validating experimental protocols. The causality behind each methodological choice will be explained, empowering researchers to not only execute these studies but also to interpret the results with confidence and adapt these workflows for their unique applications.

Core Physicochemical Properties of this compound

Before delving into its behavior in solution, it is essential to establish the foundational identity of the molecule. These properties are the starting point for all subsequent theoretical predictions and experimental designs.

| Property | Value | Source |

| Chemical Formula | C₅H₇NO₂ | [6] |

| Molecular Weight | 113.11 g/mol | [4] |

| CAS Number | 52065-78-8 | [4] |

| Appearance | White crystalline powder | [7] |

| Structure | A six-membered ring containing a secondary amine and two carbonyl groups (a delta-lactam structure). |

The key structural features governing its behavior are the polar lactam moiety, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), and a compact, five-carbon aliphatic backbone. This duality dictates its interactions with various solvent systems and its susceptibility to chemical degradation.

Solubility Profile: From Prediction to Quantification

Solubility is a critical determinant of a compound's bioavailability and its suitability for various formulation strategies. A thorough analysis involves both theoretical prediction and empirical measurement.

Theoretical Assessment and Predicted Solubility

The principle of "like dissolves like" provides a strong predictive framework. The polar lactam group suggests an affinity for polar solvents, while the hydrocarbon portion provides some non-polar character.

Based on its structure, this compound is expected to exhibit the following solubility trends:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The ability to hydrogen bond with protic solvents is countered by the energy required to break the crystal lattice. It is reported to be insoluble in water but soluble in ethanol.[7] |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can effectively solvate the polar lactam group via dipole-dipole interactions without the high energy cost of disrupting a hydrogen-bonding network like water. Solubility in acetone is reported to be good.[7] |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The molecule's overall polarity is too high to be effectively solvated by non-polar solvents.[8] |

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining thermodynamic solubility. Its design ensures that a true equilibrium is reached, providing a self-validating and highly reliable result.

Causality Statement: The extended incubation time (48-72 hours) and constant agitation are critical to ensure the system reaches a true thermodynamic equilibrium between the dissolved and solid states, overcoming any kinetic barriers to dissolution. The inclusion of a filtration step is mandatory to prevent undissolved particulates from artificially inflating the measured concentration.

Materials & Equipment:

-

This compound

-

Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, Ethanol, Acetonitrile)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

Calibrated analytical balance

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation: Add an excess of this compound (e.g., 5-10 mg) to a 2 mL glass vial. The key is to ensure a visible amount of solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Equilibration: Cap the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 rpm). Allow the mixture to equilibrate for at least 48 hours.

-

Phase Separation: After equilibration, let the vials stand undisturbed for 30 minutes to allow the excess solid to settle.

-

Sample Collection & Filtration: Carefully withdraw a portion of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any undissolved micro-particles.

-

Dilution: If necessary, dilute the filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the sample by a calibrated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve of known concentrations.

-

Calculation: The solubility (in mg/mL or µg/mL) is calculated by multiplying the measured concentration by the dilution factor.

Visualization: Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile: Uncovering Degradation Pathways

Understanding a molecule's intrinsic stability is a cornerstone of drug development, mandated by regulatory bodies like the ICH.[9] Forced degradation studies are performed to deliberately stress the molecule, identifying potential degradation products and establishing its degradation pathways.[10]

Primary Degradation Pathways of this compound

The chemical structure of this compound, specifically its lactam ring, is the primary site of vulnerability.

-

Hydrolysis: This is the most anticipated degradation mechanism.[9] The cyclic amide (lactam) bond is susceptible to cleavage under both acidic and basic conditions, leading to ring-opening. The expected product is 5-aminopentanoic acid. Base-catalyzed hydrolysis is typically faster than acid-catalyzed hydrolysis for lactams.

-

Thermolysis: As a solid organic compound, it is expected to decompose at high temperatures.[7] The specific degradation products would need to be identified experimentally, but could involve complex fragmentation or polymerization.

-

Photolysis: While the molecule lacks a strong chromophore for absorbing UV-Vis light, photostability testing is a mandatory part of stability programs to ensure no light-induced degradation occurs during manufacturing or storage.[11]

-

Oxidation: The structure lacks easily oxidizable functional groups (like phenols or sulfides). Therefore, its susceptibility to oxidation is predicted to be low, but it must be experimentally verified.

Visualization: Key Degradation Mechanisms

Caption: General Workflow for Forced Degradation Studies.

Caption: Predicted Hydrolytic Degradation Pathway.

Experimental Protocol: Forced Degradation & Stability-Indicating Method Development

This protocol is a unified workflow designed to generate degradation samples and concurrently develop an analytical method capable of resolving the parent compound from its degradation products. A successful stability-indicating method is one where the parent peak is spectrally pure and all degradation products are well-separated.[12]

Causality Statement: The goal of forced degradation is not to destroy the compound, but to achieve a target degradation of 5-20%. This level is optimal for detecting and quantifying primary degradants without overly complex secondary degradation, thus providing a clear picture of the initial degradation pathway.

Part A: Forced Degradation Sample Preparation

Materials:

-

This compound stock solution (e.g., 1 mg/mL in Acetonitrile/Water)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Water bath or heating block

-

Photostability chamber

-

Control samples (protected from stress conditions)

Methodology:

| Stress Condition | Protocol | Target |

| Acid Hydrolysis | Mix stock solution with 0.1 M HCl. Incubate at 60°C. Sample at 2, 6, 24 hours. Neutralize before injection. | 5-20% degradation |

| Base Hydrolysis | Mix stock solution with 0.1 M NaOH. Incubate at room temp (25°C). Sample at 1, 4, 8 hours. Neutralize before injection. | 5-20% degradation |

| Oxidative | Mix stock solution with 3% H₂O₂. Incubate at room temp, protected from light. Sample at 6, 24, 48 hours. | 5-20% degradation |

| Thermal | Incubate stock solution at 60°C, protected from light. Sample at 1, 3, 7 days. | 5-20% degradation |

| Photolytic | Expose stock solution to light in a photostability chamber (ICH Q1B conditions: >1.2 million lux hours and >200 W h/m²). Run a dark control in parallel. | Compare to dark control |

Part B: Stability-Indicating HPLC Method Development

Equipment: HPLC or UPLC system with a Photodiode Array (PDA) or Diode Array (DAD) detector.

-

Initial Screening: Start with a generic reversed-phase gradient method (e.g., C18 column, Mobile Phase A: 0.1% Formic Acid in Water, Mobile Phase B: 0.1% Formic Acid in Acetonitrile).

-

Analysis of Stressed Samples: Inject the most degraded sample (e.g., the base hydrolysis sample). The goal is to separate the large parent peak from any smaller degradant peaks.

-

Method Optimization:

-

Gradient Adjustment: Modify the gradient slope to improve the resolution between the parent peak and any closely eluting impurities.

-

Mobile Phase pH: If peak shape is poor, adjust the pH of the aqueous mobile phase.

-

Column Chemistry: If co-elution persists, try a different column chemistry (e.g., Phenyl-Hexyl or a polar-embedded phase).

-

-

Method Validation (Peak Purity): The key to a self-validating stability-indicating method is peak purity analysis. Use the PDA/DAD detector to compare the UV spectra across the entire parent peak in all stressed samples. A consistent spectrum (i.e., a purity match factor >990) confirms that no degradant is co-eluting with the main compound.

Conclusion

The successful application of this compound in a drug development pipeline is critically dependent on a robust understanding of its solubility and stability. This guide has outlined a logical, experimentally-driven approach to characterize these essential parameters. By leveraging predictive assessments based on chemical principles and employing rigorous, self-validating protocols such as the shake-flask method and ICH-compliant forced degradation studies, researchers can generate the high-quality data necessary for informed decision-making. The provided workflows and mechanistic insights serve as a foundational toolkit for any scientist working with this promising chemical scaffold, ensuring that its full potential can be explored on a solid foundation of physicochemical knowledge.

References

-

ChemBK. (2024). This compound. Available at: [Link]

-

Gharpure, S. J., et al. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (Note: While this reference is for a related compound, the synthetic and analytical principles may be relevant). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7817, 2,5-Piperazinedione. (Note: This is for the piperazine analog, used here for general context on diketopiperazines). Available at: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

-

Sykes, B. D., et al. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry, 5(2), 697-701. (Note: This is for the piperazine analog but provides context on the hydrolysis of similar cyclic structures). Available at: [Link]

-

Zotova, O. S., et al. (2021). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

-

Li, J., et al. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. (Note: For piperazine analog, relevant for synthetic context). Available at: [Link]

-

Cativiela, C., & Ordóñez, M. (2009). Privileged Scaffolds in Synthesis: 2,5-Piperazinediones as Templates for the Preparation of Structurally Diverse Heterocycles. (Note: For piperazine analog, relevant for scaffold importance). Available at: [Link]

-

de Oliveira, M. A. L., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Journal of Chemistry. Available at: [Link]

-

European Medicines Agency. (1996). ICH Topic Q1 B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 533930, this compound. Available at: [Link]

-

Pieczyńska, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

-

Tanthakit, P., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega. Available at: [Link]

-

Bajaj, S., et al. (2012). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Solubility of Things. (n.d.). Piperidine. Available at: [Link]

-

Kumar, D. S., et al. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 52065-78-8 [chemicalbook.com]

- 5. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. This compound | C5H7NO2 | CID 533930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. benchchem.com [benchchem.com]

- 9. rjptonline.org [rjptonline.org]

- 10. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: A Molecule of Duality

Thalidomide, a name that evokes a dark chapter in pharmaceutical history, has undergone a remarkable journey from a notorious teratogen to a cornerstone therapy for various malignancies and inflammatory conditions.[1][2] Initially marketed in the 1950s as a seemingly safe sedative for pregnant women, its devastating effects on fetal development led to its withdrawal and a paradigm shift in drug regulation.[1] However, decades later, the unique immunomodulatory and anti-angiogenic properties of thalidomide were recognized, leading to its repurposing for the treatment of erythema nodosum leprosum and, most notably, multiple myeloma.[1][3] This resurgence of interest has fueled the development of more potent and selective 2,5-piperidinedione analogs, such as lenalidomide and pomalidomide, which have become indispensable tools in the oncologist's arsenal.[3]

This in-depth technical guide provides a comprehensive overview of thalidomide and its analogs for researchers, scientists, and drug development professionals. We will delve into the core chemistry of the this compound scaffold, provide detailed synthetic and analytical protocols, explore the intricate mechanism of action centered around the E3 ubiquitin ligase Cereblon (CRBN), and discuss the preclinical and clinical applications of these fascinating molecules.[1][2]

The Core Scaffold: Synthesis and Characterization of this compound Analogs

The therapeutic and biological activities of thalidomide and its analogs are intrinsically linked to their chemical structure, which features a phthalimide ring linked to a glutarimide (this compound) ring. The synthesis of these molecules has been a subject of intense research, with numerous methods developed to improve efficiency, yield, and chiral purity.

General Synthetic Strategy

The synthesis of thalidomide and its analogs typically involves the coupling of a phthalic anhydride derivative with a glutamine or glutamic acid derivative, followed by cyclization of the glutarimide ring. Microwave-assisted organic synthesis has emerged as a rapid and efficient method for preparing these compounds.[4]

A general and efficient two-step synthesis of thalidomide involves the reaction of L-glutamine with phthalic anhydride to form N-phthaloyl-L-glutamine, which is then cyclized using a reagent like pivaloyl chloride.[5]

Detailed Synthetic Protocol: Lenalidomide

Lenalidomide (3-(4-amino-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione) is a key analog with enhanced immunomodulatory activity. Its synthesis often starts from 2-methyl-3-nitrobenzoate.

Step 1: Bromination of Methyl 2-methyl-3-nitrobenzoate

Methyl 2-methyl-3-nitrobenzoate is brominated using a brominating agent like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin in a suitable solvent such as acetonitrile, with a radical initiator like azobisisobutyronitrile (AIBN).[6] The reaction is typically heated to 55-75°C for 12-15 hours.[6]

Step 2: Coupling with 3-amino-2,6-piperidinedione hydrochloride

The resulting methyl 2-(bromomethyl)-3-nitrobenzoate is then coupled with 3-amino-2,6-piperidinedione hydrochloride in the presence of a base like sodium bicarbonate or triethylamine in a polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[7][8] The reaction mixture is heated to facilitate the condensation and cyclization to form the nitro-intermediate, 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.[6][8]

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amino group. This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under hydrogen pressure.[6][8] The reaction is typically carried out in a solvent such as methanol, DMF, or a mixture of solvents.[6][8]

Detailed Synthetic Protocol: Pomalidomide

Pomalidomide (4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) is another potent analog. A common synthetic route starts from 3-nitrophthalic acid or its anhydride.

Step 1: Formation of the Nitro-Intermediate

3-Nitrophthalic anhydride is reacted with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a base like sodium acetate or triethylamine in a solvent such as glacial acetic acid or DMF.[9][10] This reaction forms 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione.[9][10]

Step 2: Reduction of the Nitro Group

Similar to the synthesis of lenalidomide, the nitro group is reduced to an amine via catalytic hydrogenation with Pd/C.[9][10] The reaction is performed in a suitable solvent like DMF, and the product, pomalidomide, is then isolated and purified.[10]

Purification and Characterization

Purification of thalidomide and its analogs is typically achieved through recrystallization from appropriate solvents or by column chromatography on silica gel.[4]

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the synthesized compounds. For thalidomide, the 1H NMR spectrum shows a characteristic multiplet for the aromatic protons and distinct signals for the protons on the glutarimide ring.[5]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their identity.[5][11][12][13][14]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the carbonyl groups of the phthalimide and glutarimide rings.[5]

Table 1: Representative Analytical Data for Thalidomide

| Technique | Key Features |

| 1H NMR (DMSO-d6) | δ 11.1 (s, 1H, NH), 7.82 (m, 4H, Ar-H), 5.18 (dd, 1H, CH), 2.88 (m, 1H, CH2), 2.55 (m, 2H, CH2), 2.08 (m, 1H, CH2)[5] |

| 13C NMR (DMSO-d6) | δ 173.2, 170.2, 167.6 (C=O), 135.3, 131.7, 123.8 (Ar-C), 49.5 (CH), 31.4 (CH2), 22.5 (CH2)[5] |

| Mass Spectrum (EI) | m/z 258 (M+)[5] |

Mechanism of Action: The Molecular Glue Concept

The pleiotropic effects of thalidomide and its analogs remained a mystery for decades until the landmark discovery of Cereblon (CRBN) as their primary molecular target.[1] CRBN is a substrate receptor within the Cullin-4-RING E3 ubiquitin ligase complex (CRL4CRBN).[1]

The CRL4CRBN E3 Ubiquitin Ligase Complex

The CRL4CRBN complex is a key component of the ubiquitin-proteasome system, which is responsible for the targeted degradation of cellular proteins. This complex consists of Cullin-4A (CUL4A), DNA damage-binding protein 1 (DDB1), regulator of cullins 1 (ROC1, also known as RBX1), and the substrate receptor CRBN.

Caption: The core components of the CRL4-CRBN E3 ubiquitin ligase complex.

Molecular Glue-Mediated Neosubstrate Degradation

Thalidomide and its analogs act as "molecular glues" by binding to a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN.[15][16] This binding event alters the substrate specificity of the CRL4CRBN complex, inducing the recruitment and subsequent ubiquitination of proteins that are not its normal substrates, termed "neosubstrates."[1][2] These ubiquitinated neosubstrates are then targeted for degradation by the 26S proteasome.

The key neosubstrates responsible for the therapeutic effects of these drugs in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[17] The degradation of IKZF1 and IKZF3 leads to the downregulation of MYC and interferon regulatory factor 4 (IRF4), which are critical for the survival of myeloma cells, and also results in the secretion of interleukin-2 (IL-2), which stimulates an anti-tumor immune response.[2][17][18]

Conversely, the teratogenic effects of thalidomide are linked to the degradation of another neosubstrate, the transcription factor SALL4.[19]

Caption: Mechanism of molecular glue-induced neosubstrate degradation.

Experimental Workflows for Evaluation

A robust pipeline of in vitro and in vivo assays is crucial for the discovery and development of novel this compound analogs.

In Vitro Assays

1. Cereblon Binding Assays:

Determining the binding affinity of new analogs to CRBN is a critical first step. Fluorescence-based assays are commonly employed for this purpose.

-

Fluorescence Polarization (FP) Assay: This competitive binding assay utilizes a fluorescently labeled thalidomide probe.[6][7] When the probe is bound to the larger CRBN protein, its rotation is slower, resulting in a high FP signal. Unlabeled competitor compounds displace the probe, leading to a decrease in the FP signal, which can be used to determine the binding affinity (IC50 or Ki).[6][7][20]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This assay measures the FRET between a donor fluorophore (e.g., terbium-labeled anti-tag antibody bound to tagged CRBN) and an acceptor fluorophore (e.g., a fluorescently labeled thalidomide analog).[2][21][22] Binding of an unlabeled competitor disrupts this proximity, leading to a decrease in the FRET signal.[22]

Table 2: Cereblon Binding Affinities of Thalidomide and its Analogs

| Compound | Assay Type | Binding Affinity (IC50 / Ki / Kd) | Reference |

| Thalidomide | TR-FRET | IC50: 22.4 nM | [21] |

| (S)-Thalidomide | TR-FRET | IC50: 11.0 nM | [21] |

| (R)-Thalidomide | TR-FRET | IC50: 200.4 nM | [21] |

| Lenalidomide | TR-FRET | IC50: 8.9 nM | [21] |

| Pomalidomide | TR-FRET | IC50: 6.4 nM | [21] |

| Thalidomide | FP | Kd: ~250 nM | [16] |

| Lenalidomide | FP | Kd: ~178 nM | [16] |

| Pomalidomide | FP | Kd: ~157 nM | [16] |

2. Neosubstrate Degradation Assays:

-

Western Blotting: This is a standard technique to qualitatively and semi-quantitatively assess the degradation of specific neosubstrates like IKZF1 and SALL4 in cells treated with the compounds.[12][17]

-

Quantitative Proteomics: High-throughput mass spectrometry-based proteomics allows for the unbiased identification and quantification of the entire "neosubstrate landscape" of a given compound.[23][24][25][26][27] This is a powerful tool for discovering novel targets and understanding the selectivity of different analogs.

3. Cellular Proliferation Assays:

The anti-proliferative activity of the analogs is typically evaluated in multiple myeloma cell lines (e.g., MM.1S, RPMI-8226, JJN3) using assays like the MTT or CellTiter-Glo assay to determine the half-maximal inhibitory concentration (IC50).[15][28][29][30]

Table 3: Anti-proliferative Activity of Thalidomide Analogs in Multiple Myeloma Cell Lines

| Compound | Cell Line | IC50 (μM) | Reference |

| Thalidomide | HepG-2 | 11.26 | [29] |

| Analog 18f | HepG-2 | 11.91 | [29] |

| Analog 21b | HepG-2 | 10.48 | [29] |

| TC11 | KMM1 | 4-8 | [28] |

| TC13 | KMM1 | 4-11 | [28] |

In Vivo Models

1. Zebrafish (Danio rerio) Embryo Model:

The zebrafish embryo is a powerful in vivo model for rapidly assessing both the anti-angiogenic and teratogenic potential of thalidomide analogs.[10][18][31][32][33] Transgenic lines expressing fluorescent proteins in the vasculature (e.g., fli1:EGFP) allow for the direct visualization and quantification of blood vessel development.[10]

2. Chicken Chorioallantoic Membrane (CAM) Assay:

The CAM is a highly vascularized extraembryonic membrane of the chicken embryo and serves as a well-established in vivo model for studying angiogenesis.[8][9][21][34][35] Test compounds are applied to the CAM, and their effect on blood vessel formation is observed and quantified.[9][21]

3. Murine Models of Multiple Myeloma:

To evaluate the anti-tumor efficacy of novel analogs, various mouse models of multiple myeloma are utilized.[1][16] These include xenograft models where human myeloma cells are implanted into immunodeficient mice, as well as syngeneic and genetically engineered mouse models that more accurately recapitulate the tumor microenvironment and immune interactions.[1][36]

Structure-Activity Relationships (SAR)

The systematic modification of the thalidomide scaffold has provided valuable insights into the structural requirements for CRBN binding and neosubstrate degradation.

-

Glutarimide Ring: The glutarimide ring is essential for CRBN binding, fitting into a hydrophobic pocket in the TBD.[34] Modifications to this ring can significantly impact binding affinity and neosubstrate specificity.

-

Phthalimide Ring: The phthalimide ring is more solvent-exposed and can be extensively modified to introduce linkers for the development of Proteolysis Targeting Chimeras (PROTACs) or to alter the physicochemical properties of the molecule.[34]

-

Chirality: Thalidomide is a racemic mixture of (R)- and (S)-enantiomers, which can interconvert in vivo.[34] The (S)-enantiomer exhibits significantly higher binding affinity to CRBN and is the more potent teratogen.[1]

Conclusion and Future Directions

The story of thalidomide is a compelling example of how a deep understanding of a drug's mechanism of action can lead to its rational optimization and the development of new therapeutic strategies. The discovery of CRBN as the target of thalidomide and its analogs has not only elucidated their therapeutic and toxic effects but has also ushered in the era of targeted protein degradation with the development of molecular glues and PROTACs.

Future research in this field will likely focus on:

-

Developing more selective CRBN modulators: Designing analogs that can selectively degrade specific neosubstrates to maximize therapeutic efficacy while minimizing off-target effects, such as teratogenicity.

-

Expanding the repertoire of degradable proteins: Discovering novel molecular glues that can recruit new neosubstrates to CRBN or other E3 ligases, thereby expanding the "degradable" proteome.

-